1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)-
Overview
Description
1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)- is a boron-containing heterocyclic compound It is characterized by a six-membered ring structure that includes two oxygen atoms and one boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)- typically involves the reaction of boronic acids or boronates with diols. One common method is the condensation reaction between 2,4,6-trimethylphenylboronic acid and ethylene glycol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The boron atom in the compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boranes. Substitution reactions can result in various boron-containing derivatives.
Scientific Research Applications
1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, including boron-doped semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)- involves its ability to interact with various molecular targets. The boron atom can form stable covalent bonds with nucleophiles, making it useful in catalysis and as a reagent in organic synthesis. Additionally, its ability to form complexes with biomolecules is being explored for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bi-1,3,2-dioxaborinane
- 4,6,6-Trimethyl-1,3,2-dioxaborinane
Uniqueness
1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-9-7-10(2)12(11(3)8-9)13-14-5-4-6-15-13/h7-8H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCXIHWTOOBXSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=C(C=C(C=C2C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456182 | |
Record name | 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141522-24-9 | |
Record name | 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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